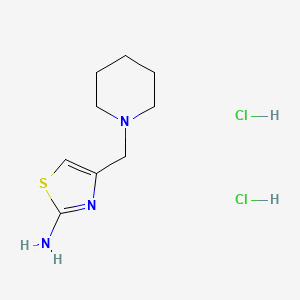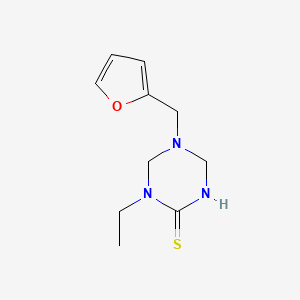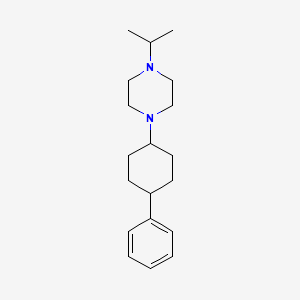
1-(4-Phenylcyclohexyl)-4-(propan-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPYL-4-(4-PHENYLCYCLOHEXYL)PIPERAZINE is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic applications due to their unique chemical properties.
Métodos De Preparación
The synthesis of 1-ISOPROPYL-4-(4-PHENYLCYCLOHEXYL)PIPERAZINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-ISOPROPYL-4-(4-PHENYLCYCLOHEXYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
1-ISOPROPYL-4-(4-PHENYLCYCLOHEXYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-ISOPROPYL-4-(4-PHENYLCYCLOHEXYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-ISOPROPYL-4-(4-PHENYLCYCLOHEXYL)PIPERAZINE can be compared with other piperazine derivatives such as:
1-Isopropylpiperazine: Known for its use in various chemical syntheses.
1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE: Used in the field of medicine as a raw material for sedatives and anti-anxiety drugs. The uniqueness of 1-ISOPROPYL-4-(4-PHENYLCYCLOHEXYL)PIPERAZINE lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C19H30N2 |
|---|---|
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
1-(4-phenylcyclohexyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C19H30N2/c1-16(2)20-12-14-21(15-13-20)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3 |
Clave InChI |
LFWRZYKKSZTERA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B12488601.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12488608.png)
![1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12488616.png)
methanone](/img/structure/B12488620.png)
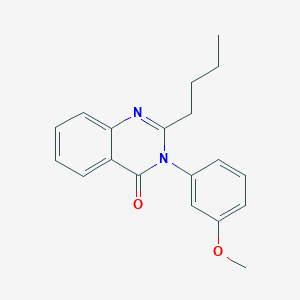
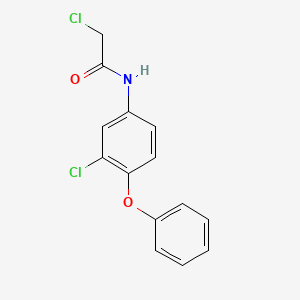
![5-[(3-Bromo-4,5-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488627.png)
![4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid](/img/structure/B12488629.png)
![3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12488631.png)
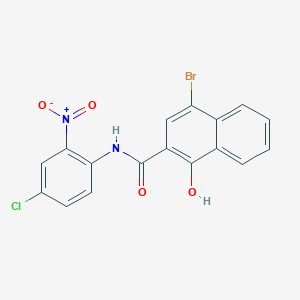
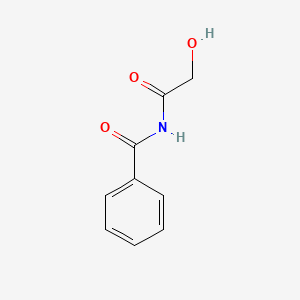
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12488655.png)
